4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone

Description

Structural Characterization and Nomenclature of 4-Chloro-2-(3-Chlorophenyl)-5-Piperazino-3(2H)-Pyridazinone

Systematic IUPAC Nomenclature and Molecular Formula

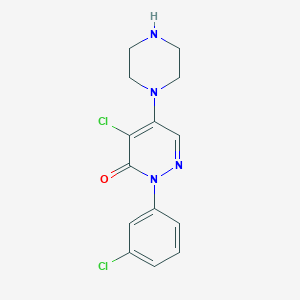

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds containing multiple functional groups. The official IUPAC name for this compound is 4-chloro-2-(3-chlorophenyl)-5-(1-piperazinyl)-3(2H)-pyridazinone, which accurately reflects the positioning of each substituent on the pyridazinone core structure. The molecular formula C14H14Cl2N4O indicates the presence of fourteen carbon atoms, fourteen hydrogen atoms, two chlorine atoms, four nitrogen atoms, and one oxygen atom, with a molecular weight of 325.2 grams per mole.

The structural architecture of this compound features a six-membered pyridazinone ring system as the central scaffold, with the ketone functionality located at position 3 of the heterocycle. The chlorine atom is positioned at carbon 4 of the pyridazinone ring, while position 2 bears the 3-chlorophenyl substituent. The piperazine moiety is attached at position 5, creating a complex molecular framework that exhibits multiple sites for potential intermolecular interactions. The Chemical Abstracts Service registry number for this compound is 449778-66-9, providing a unique identifier for database searches and chemical procurement.

The InChI (International Chemical Identifier) representation of the compound is 1S/C14H14Cl2N4O/c15-10-2-1-3-11(8-10)20-14(21)13(16)12(9-18-20)19-6-4-17-5-7-19/h1-3,8-9,17H,4-7H2, which provides a standardized method for representing the molecular structure in computational databases. The corresponding InChI Key HRFUXANQSXGEEG-UHFFFAOYSA-N serves as a fixed-length condensed digital representation of the molecular structure, facilitating rapid database searches and structural comparisons.

X-ray Crystallographic Analysis and Solid-State Conformation

X-ray crystallographic studies of related piperazino-pyridazinone compounds provide valuable insights into the solid-state conformational preferences and intermolecular packing arrangements of these heterocyclic systems. Crystallographic analysis of structurally similar compounds reveals that the six-membered ring of the pyridazine group maintains a nearly planar geometry with maximum deviations from planarity typically not exceeding 0.062 Angstroms. The mean plane of the pyridazinone core exhibits specific dihedral angles with attached aromatic rings, with phenyl substituents showing dihedral angles ranging from 43.05 to 72.57 degrees relative to the central heterocyclic plane.

The piperazine ring consistently adopts a chair conformation in the solid state, which represents the most thermodynamically stable arrangement for this six-membered saturated heterocycle. Crystallographic data indicates that the mean plane of the piperazine ring is oriented almost perpendicular to the attached benzene ring, with dihedral angles approaching 83.20 degrees. This perpendicular orientation minimizes steric interactions between the piperazine substituent and the aromatic system while maintaining optimal electronic conjugation between the nitrogen lone pairs and the pyridazinone π-system.

Intermolecular interactions in the crystal lattice are dominated by carbon-hydrogen to oxygen hydrogen bonding patterns, which result in the formation of extended chain structures propagating along specific crystallographic directions. These C-H···O interactions typically involve distances of 2.3 to 2.7 Angstroms and contribute significantly to the overall crystal stability. Additionally, neighboring chains are interconnected through C-H···π interactions, creating a three-dimensional network that influences the physical properties of the crystalline material. The melting point range of 131-133 degrees Celsius for this compound reflects the strength of these intermolecular interactions in the solid state.

Computational Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure and geometric optimization of this compound. DFT studies typically employ hybrid functionals such as B3LYP (Becke three-parameter Lee-Yang-Parr) with appropriate basis sets to achieve accurate descriptions of both ground-state geometry and electronic properties. The optimized molecular geometry obtained through DFT calculations reveals bond lengths and angles that are consistent with experimental crystallographic data, validating the computational approach.

The pyridazinone ring system exhibits characteristic bond length alternation patterns, with carbon-nitrogen bonds in the heterocycle showing lengths of approximately 1.33 to 1.38 Angstroms, indicative of partial double-bond character due to electron delocalization. The carbon-oxygen double bond of the ketone functionality typically measures 1.22 to 1.24 Angstroms, consistent with carbonyl group characteristics in aromatic heterocycles. DFT calculations also predict the preferred conformational arrangements of the flexible piperazine ring and its orientation relative to the planar pyridazinone core.

Vibrational frequency calculations performed at the DFT level provide information about molecular dynamics and confirm the stability of the optimized structure through the absence of imaginary frequencies. The calculated vibrational spectra can be directly compared with experimental infrared and Raman spectroscopic data to validate the computational model. Characteristic vibrational modes include the carbonyl stretching frequency around 1650 reciprocal centimeters, carbon-hydrogen stretching modes in the 2800-3100 reciprocal centimeter range, and various ring deformation modes in the fingerprint region below 1500 reciprocal centimeters.

HOMO-LUMO Orbital Characterization

The characterization of Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies provides fundamental insights into the electronic properties and chemical reactivity of this compound. HOMO-LUMO energy gap calculations indicate the compound's electronic stability, with typical energy differences ranging from 4.5 to 6.0 electron volts for pyridazinone derivatives, suggesting moderate chemical reactivity and reasonable kinetic stability under ambient conditions.

The HOMO orbital is typically localized on the electron-rich nitrogen atoms and the π-system of the pyridazinone ring, reflecting the nucleophilic character of these regions. The presence of the piperazine substituent can contribute additional electron density to the HOMO through its nitrogen lone pairs, potentially lowering the overall HOMO energy and affecting the compound's oxidation potential. The spatial distribution of the HOMO reveals the most likely sites for electrophilic attack and provides insights into the compound's electron-donating capabilities.

The LUMO orbital is generally distributed across the aromatic rings and the carbonyl moiety, with significant contributions from the chlorinated aromatic systems due to their electron-withdrawing nature. The LUMO energy level determines the compound's electron-accepting ability and susceptibility to nucleophilic attack. The energy gap between HOMO and LUMO levels correlates with the compound's chemical hardness and polarizability, with smaller gaps indicating greater reactivity and larger gaps suggesting enhanced stability. These orbital characteristics are crucial for understanding the compound's potential interactions with biological targets and its behavior in various chemical environments.

Table 1: Key Molecular Parameters for this compound

Table 2: Crystallographic Parameters for Related Piperazino-Pyridazinone Compounds

Propriétés

IUPAC Name |

4-chloro-2-(3-chlorophenyl)-5-piperazin-1-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N4O/c15-10-2-1-3-11(8-10)20-14(21)13(16)12(9-18-20)19-6-4-17-5-7-19/h1-3,8-9,17H,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFUXANQSXGEEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone typically involves the reaction of 3-chlorophenylhydrazine with 4-chloropyridazine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituents, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced derivatives with hydrogenated pyridazinone rings.

Substitution: Formation of substituted derivatives with new functional groups replacing the chloro substituents.

Applications De Recherche Scientifique

The compound 4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone has garnered attention in scientific research due to its diverse applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound is characterized by the following molecular formula and weight:

- Molecular Formula : C14H14Cl2N4O

- Molecular Weight : 325.19 g/mol

The compound features a piperazine moiety, which is significant for its biological activity, and a pyridazinone structure that contributes to its pharmacological properties.

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent due to its ability to interact with various biological targets. Its applications include:

- Antidepressant Activity : Research indicates that derivatives of pyridazinones can exhibit antidepressant properties, potentially through modulation of neurotransmitter systems .

- Anticancer Properties : Studies have suggested that compounds with similar structures can inhibit cancer cell proliferation. The piperazine ring is often implicated in enhancing the selectivity and potency of anticancer agents .

Neuropharmacology

The piperazine component of the compound is known for its role in neuropharmacological applications.

- Anxiolytic Effects : Some derivatives have shown promise in reducing anxiety-like behaviors in animal models, indicating potential use as anxiolytics.

- Cognitive Enhancers : There is ongoing research into the cognitive-enhancing effects of similar compounds, which may be beneficial for treating cognitive deficits associated with various neurological disorders .

Synthesis and Derivative Development

The synthesis of this compound involves several steps that allow for the modification of its structure, leading to derivatives with enhanced activity or reduced side effects.

Synthesis Overview

A typical synthetic route includes:

- Reaction of 3-chlorophenylhydrazine with 4-chloropyridazine.

- Formation of the piperazine ring through cyclization reactions.

This approach allows for the exploration of structure-activity relationships (SAR) to optimize pharmacological properties.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Mécanisme D'action

The mechanism of action of 4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: Known for its antiproliferative activity against cancer cells.

5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides: Exhibits antiviral activity.

Uniqueness

4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone is unique due to its specific substitution pattern and the presence of both chloro and piperazino groups, which contribute to its distinct chemical and biological properties .

Activité Biologique

4-Chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the pyridazinone class and features a piperazine moiety, which is known for its role in various pharmacological activities. The synthesis typically involves multi-step reactions starting from piperazine derivatives and chlorinated phenyl compounds. For example, one synthetic route includes the reaction of piperazine with chlorinated pyridazinones under specific conditions to yield the target compound with high purity and yield .

Antidepressant and Antipsychotic Properties

Research indicates that compounds similar to this compound exhibit antidepressant and antipsychotic effects. A study demonstrated that such compounds can act as dopamine autoreceptor agonists while antagonizing postsynaptic dopamine receptors, suggesting their potential use in treating mood disorders .

Enzyme Inhibition

The compound has shown promising results in inhibiting key enzymes associated with neurodegenerative diseases. Specifically, it exhibits inhibitory activity against acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. In vitro studies have reported IC50 values indicating effective enzyme inhibition, which is essential for enhancing cholinergic transmission in the brain .

Antimicrobial Activity

In addition to its neurological effects, this compound has been evaluated for antimicrobial properties. Preliminary tests against various bacterial strains have shown significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Neuroprotective Effects

A specific case study investigated the neuroprotective effects of this compound in animal models. The results indicated that treatment with this compound led to a significant reduction in neuroinflammation markers and improved cognitive function in models of induced neurodegeneration .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that it inhibited bacterial growth effectively, particularly against strains resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial membrane integrity .

Data Tables

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone and its analogs?

Answer: Synthesis typically involves nucleophilic substitution at the pyridazinone ring. For example, piperazino groups are introduced via reactions with piperazine under basic conditions. Key intermediates like 4,5-dichloro-2-phenylpyridazinone are often used, with purification steps involving column chromatography or recrystallization . Challenges include controlling regioselectivity and avoiding side products like methyl-migrated derivatives, as observed in trifluoroethylation reactions .

Q. How is the purity of this compound assessed, and what impurities are commonly reported?

Answer: Gas chromatography (GC) with flame ionization detection (FID) is widely used, employing columns packed with cyclohexane-di-methanol succinate on Chromosorb G. Impurities include positional isomers (e.g., 4-amino-5-chloro derivatives) and unreacted precursors like 4,5-dichloro-2-phenylpyridazinone, which require separate analytical conditions for detection .

Q. What is the primary biochemical mechanism of pyridazinone herbicides, and how does this compound inhibit photosynthesis?

Answer: Pyridazinones like SAN 9789 and 6706 inhibit the Hill reaction in chloroplasts, disrupting electron transport in Photosystem II. This is confirmed via spectrophotometric assays measuring oxygen evolution in isolated chloroplasts. Secondary effects include blocking carotenoid biosynthesis, leading to photooxidative damage in plants .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl or piperazino groups) influence dual modes of action in pyridazinone derivatives?

Answer: Substitutions like trifluoromethyl groups enhance resistance to metabolic detoxification in plants and introduce secondary mechanisms (e.g., inhibiting chloroplast ribosome assembly). Dimethylamino groups further stabilize interactions with photosynthetic enzymes. These modifications are validated through comparative studies using analogs with single versus dual substitutions .

Q. What experimental evidence supports conflicting hypotheses about carotenoid synthesis inhibition versus chloroplast membrane destabilization?

Answer: Studies on Euglena show that SAN 9789 directly blocks phytoene desaturation, causing phytoene accumulation and preventing carotenoid synthesis. However, electron microscopy reveals concurrent loss of thylakoid membranes, suggesting membrane destabilization is secondary to carotenoid depletion. Dose-response experiments correlating residual carotenoid levels with chlorophyll synthesis rates support this hierarchy .

Q. What methodological challenges arise in tracking environmental degradation products of this compound?

Answer: Bacterial degradation pathways produce unstable intermediates like cis-dihydrodiol derivatives, which require stabilization via derivatization for GC-MS analysis. Cell-free extracts from degrading bacteria are used to confirm metabolic steps, such as CO₂ release from 2-hydroxy-muconic acid. Proposed pathways involve dioxygenase-mediated ring cleavage .

Q. How do methyl group migration side reactions occur during synthetic derivatization, and how are they mitigated?

Answer: In reactions with trifluoroethylation agents (e.g., CF₃CH₂I), oxonium intermediates facilitate methyl migration from methoxy groups. Solvent polarity and temperature control (e.g., using DMF at 60°C) minimize this. Byproducts like 4-chloro-2-methyl-5-trifluoroethoxy-pyridazinone are characterized via NMR and X-ray crystallography .

Contradictions and Open Questions

Q. Why do some pyridazinone analogs exhibit species-specific toxicity despite similar structural motifs?

Answer: Differential metabolism in plants (e.g., detoxification via glycosylation in resistant species) and variations in chloroplast protein targets (e.g., D1 protein polymorphisms) may explain selectivity. Comparative metabolomic studies using radiolabeled compounds are needed .

Q. What explains discrepancies in reported LD₅₀ values for pyridazinone derivatives across toxicological studies?

Answer: Variations in purity (e.g., dichlorophenyl impurities), solvent carriers, and animal models (e.g., mice vs. rats) affect toxicity data. Standardized protocols for impurity profiling and dosing routes (oral vs. intravenous) are critical for reconciling data .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.